3-Methoxy-2-methylquinoline-4-carboxylic acid
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Overview
Description
3-Methoxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a methoxy group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with methanol in the presence of a catalyst can yield the desired compound. Another approach involves the use of microwave irradiation to promote the cyclization of suitable starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as aminoquinolines, halogenated quinolines, and alkylated quinolines.
Scientific Research Applications
3-Methoxy-2-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline-4-carboxylic acid
- 3-Methoxyquinoline-4-carboxylic acid
- 2-Methyl-3-nitroquinoline
Uniqueness
3-Methoxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the quinoline ring, which imparts distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and biological activity compared to similar compounds.
Biological Activity
3-Methoxy-2-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its anticoccidial, antileishmanial, antioxidant, and antibacterial properties.
Synthesis and Characterization
The synthesis of this compound typically involves methods such as the Pfitzinger reaction, which allows for the formation of quinoline derivatives through the reaction of anilines with appropriate reagents. The structure of the synthesized compound can be confirmed using various spectroscopic techniques including IR, NMR, and mass spectrometry.
Anticoccidial Activity
Recent studies have highlighted the anticoccidial properties of quinoline derivatives. A series of novel quinoline carboxylate derivatives were synthesized, including those with a methyl (E)-2-(3-methoxy) acrylate group. These compounds were evaluated for their efficacy against Eimeria tenella, a common parasite in poultry. The results indicated that certain derivatives exhibited significant anticoccidial activity, with one compound achieving an anticoccidial index of 168.7 at a dosage of 27 mg/kg, suggesting potential for development as therapeutic agents in veterinary medicine .
Compound ID | Anticoccidial Index | Dose (mg/kg) |
---|---|---|
7e | 168.7 | 27 |
7c | 137.7 | 27 |
7d | 137.7 | 27 |
7g | 123.4 | 27 |
Antileishmanial Activity
The antileishmanial activity of quinoline-4-carboxylic acids has been explored in various studies. In one study, synthesized quinoline derivatives were tested against Leishmania donovani promastigotes. The IC50 values were determined across different concentrations (200 µg/mL to 1.56 µg/mL), demonstrating that some compounds possess potent antileishmanial effects .
Antioxidant Activity
The antioxidant properties of quinoline derivatives have also been investigated using the DPPH assay. For instance, modifications to the structure of quinoline-4-carboxylic acid have shown improved inhibition percentages compared to their parent compounds. The antioxidant activity was quantified with inhibition percentages ranging from approximately 30% to over 40% for different derivatives, indicating their potential as natural antioxidants .
Summary of Antioxidant Activity
Compound | Inhibition Percentage (%) |
---|---|
2-Methylquinoline-4-Carboxylic Acid | 30.25 |
2-(4-Methylphenyl)Quinoline-4-Carboxylic Acid | 40.43 |
Antibacterial Activity
In addition to its other biological activities, the antibacterial properties of quinoline derivatives are noteworthy. Recent research has shown that certain synthesized compounds exhibit significant antibacterial effects against multidrug-resistant strains, highlighting their potential as new chemotherapeutic agents .
Case Studies and Research Findings
- Anticoccidial Study : Liu et al. synthesized several quinoline carboxylate derivatives and evaluated their anticoccidial activities against Eimeria tenella. Their findings indicated that specific modifications could enhance efficacy significantly.
- Antileishmanial Study : Another study focused on synthesizing quinoline-4-carboxylic acids and assessing their activity against Leishmania species, revealing promising results that warrant further investigation into structure-activity relationships.
- Antioxidant Evaluation : Research conducted on antioxidant activities demonstrated that structural modifications in quinoline derivatives could lead to enhanced radical scavenging abilities.
Properties
CAS No. |
93001-91-3 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-methoxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-11(16-2)10(12(14)15)8-5-3-4-6-9(8)13-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
OTBBTOKYRSDPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1OC)C(=O)O |
Origin of Product |
United States |
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